S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate
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Overview
Description
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate: is a chemical compound with the molecular formula C₉H₁₂N₂O₂S . It is known for its unique structure, which includes a pyrrole ring and a thioester functional group.
Preparation Methods
The synthesis of S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate typically involves the reaction of 1H-pyrrole-2-carbothioic acid with 2-acetamidoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the thioester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group into a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active species that interact with biological molecules. The pyrrole ring may also play a role in binding to target proteins or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate can be compared with similar compounds such as:
S-(2-Acetamidoethyl) cyclohexanecarbothioate: This compound has a cyclohexane ring instead of a pyrrole ring, which may result in different chemical and biological properties.
1H-Pyrrole-2-carbothioic acid, S- [2- (acetylamino)ethyl] ester: This is another name for the same compound, highlighting its structural features .
Properties
CAS No. |
272114-09-7 |
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Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) 1H-pyrrole-2-carbothioate |
InChI |
InChI=1S/C9H12N2O2S/c1-7(12)10-5-6-14-9(13)8-3-2-4-11-8/h2-4,11H,5-6H2,1H3,(H,10,12) |
InChI Key |
UCCNNWKLWIZRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC(=O)C1=CC=CN1 |
Origin of Product |
United States |
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